Cas no 2916-31-6 (2,2-dimethyl-1,3-dioxolane)
2,2-dimethyl-1,3-dioxolane Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-1,3-dioxolane
- 2.2-Dimethyl-1.3-dioxolane
- 1,3-Dioxolane,2,2-dimethyl
- 2,2-dimethyl-1,3-dioxolan
- 2,2-methyl-1,3-dioxolane
- Acetone ethylene acetal
- Acetone ethylene ketal
- isopropylidene acetal
- CS-0181795
- BS-22228
- FT-0609250
- DTXSID10183419
- 2,2-dimethyl-[1,3]dioxolane
- CCG-40566
- J-017412
- D89708
- EINECS 220-842-4
- 2916-31-6
- SIJBDWPVNAYVGY-UHFFFAOYSA-
- InChI=1/C5H10O2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3
- AKOS015842205
- 1,3-Dioxolane, dimethyl-
- NSC-86111
- MFCD00014106
- NSC 86111
- NSC86111
- Acetone, cyclic ethylene acetal
- 1,3-Dioxolane, 2,2-dimethyl-
- SCHEMBL85991
- 2,2-Dimethyl-1,3-dioxolane, 98%
- D0709
- NS00028644
- CHEMBL5285009
- DB-001195
- DTXCID70105910
-
- MDL: MFCD00014106
- Inchi: 1S/C5H10O2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3
- InChI Key: SIJBDWPVNAYVGY-UHFFFAOYSA-N
- SMILES: O1CCOC1(C)C
- BRN: 102775
Computed Properties
- Exact Mass: 102.06800
- Monoisotopic Mass: 102.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 60.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 18.5A^2
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.926 g/mL at 25 °C(lit.)
- Boiling Point: 93°C
- Flash Point: Fahrenheit: 35.6 ° f
Celsius: 2 ° c - Refractive Index: n20/D 1.398(lit.)
- Solubility: 300g/l
- Water Partition Coefficient: Insoluble in water.
- PSA: 18.46000
- LogP: 0.76930
- Solubility: Not available
2,2-dimethyl-1,3-dioxolane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11
- Safety Instruction: S16
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:II
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11
- Packing Group:II
- Hazard Level:3
2,2-dimethyl-1,3-dioxolane Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,2-dimethyl-1,3-dioxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870834-5ml |
2,2-Dimethyl-1,3-dioxolane |
2916-31-6 | 98% | 5ml |
145.80 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D155624-25G |
2,2-dimethyl-1,3-dioxolane |
2916-31-6 | 25g |
¥899.31 | 2023-11-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XZ020-5ml |
2,2-dimethyl-1,3-dioxolane |
2916-31-6 | 98.0%(GC) | 5ml |
¥311.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XZ020-1ml |
2,2-dimethyl-1,3-dioxolane |
2916-31-6 | 98.0%(GC) | 1ml |
¥109.0 | 2022-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03877-25g |
2,2-DIMETHYL-1,3-DIOXOLANE |
2916-31-6 | 98% | 25g |
¥1078.0 | 2024-07-18 | |
| TRC | D461623-250mg |
2,2-Dimethyl-1,3-dioxolane |
2916-31-6 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D461623-500mg |
2,2-Dimethyl-1,3-dioxolane |
2916-31-6 | 500mg |
$98.00 | 2023-05-18 | ||
| TRC | D461623-2.5g |
2,2-Dimethyl-1,3-dioxolane |
2916-31-6 | 2.5g |
$ 80.00 | 2022-06-05 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0709-25ML |
2,2-Dimethyl-1,3-dioxolane |
2916-31-6 | >98.0%(GC) | 25ml |
¥720.00 | 2024-04-16 | |
| abcr | AB177254-5 g |
2,2-Dimethyl-1,3-dioxolane, 98%; . |
2916-31-6 | 98% | 5 g |
€55.60 | 2023-07-20 |
2,2-dimethyl-1,3-dioxolane Suppliers
2,2-dimethyl-1,3-dioxolane Related Literature
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1. Synthesis of silicon heterocycles via gas-phase silylium ion reactions with cyclic acetals and ketals??Weiguo A. Tao,Feng Wang,Jeffry W. Denault,R. Graham Cooks J. Chem. Soc. Perkin Trans. 2 1999 2325
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R. Pozzi,P. Bocchini,F. Pinelli,G. C. Galletti J. Environ. Monit. 2006 8 1219
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3. Stereoselective synthesis of allylic amines by rearrangement of allylic trifluoroacetimidates: stereoselective synthesis of polyoxamic acid and derivatives of other α-amino acidsIan Savage,Eric J. Thomas,Peter D. Wilson J. Chem. Soc. Perkin Trans. 1 1999 3291
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R. Alan Aitken,Nazira Karodia,Hollie B. McCarron,Cécile Rouxel,Nina Sahabo,Alexandra M. Z. Slawin Org. Biomol. Chem. 2016 14 1794
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Nane Vanparijs,Lutz Nuhn,Bruno G. De Geest Chem. Soc. Rev. 2017 46 1193
Additional information on 2,2-dimethyl-1,3-dioxolane
Properties and Applications of 2,2-dimethyl-1,3-dioxolane (CAS No. 2916-31-6)
2,2-dimethyl-1,3-dioxolane (CAS No. 2916-31-6) is a heterocyclic organic compound that belongs to the dioxolane family. This compound is characterized by a five-membered ring containing two oxygen atoms and two carbon atoms, with two methyl groups attached to one of the carbon atoms. Its unique structural features make it a versatile intermediate in organic synthesis and a valuable reagent in various chemical processes.
The molecular structure of 2,2-dimethyl-1,3-dioxolane contributes to its remarkable chemical properties. The presence of the oxygen atoms in the ring imparts polarity to the molecule, enhancing its solubility in polar solvents. Additionally, the methyl groups increase the steric hindrance around the ring, which can influence reaction mechanisms and selectivity in synthetic pathways. These characteristics have made it a subject of interest in both academic research and industrial applications.
In recent years, 2,2-dimethyl-1,3-dioxolane has been extensively studied for its role as a protecting group in organic synthesis. Its ability to mask reactive functional groups while maintaining stability under various reaction conditions has made it a preferred choice for protecting alcohols and thiols. This application is particularly relevant in the development of complex pharmaceutical molecules, where selective protection is crucial for achieving high yields and purity.
Moreover, 2,2-dimethyl-1,3-dioxolane has found utility in polymer chemistry as a monomer or crosslinking agent. Its cyclic structure allows for the formation of stable polymers with desirable mechanical properties. Recent studies have demonstrated its potential in creating biodegradable polymers, which are increasingly important in sustainable chemistry. The incorporation of 2,2-dimethyl-1,3-dioxolane into polymer backbones has been shown to enhance thermal stability and hydrolytic resistance.
Another emerging area of research involves the use of 2,2-dimethyl-1,3-dioxolane as a solvent or co-solvent in green chemistry initiatives. Traditional solvents often pose environmental challenges due to their toxicity and non-biodegradability. 2,2-dimethyl-1,3-dioxolane, with its relatively low environmental impact and efficient solvency properties, offers a promising alternative. Researchers have explored its use in catalytic systems where it acts as both a solvent and a reactant, reducing the need for multiple solvent exchanges.
The pharmaceutical industry has also harnessed the potential of 2,2-dimethyl-1,3-dioxolane in drug development. Its reactivity allows for the synthesis of complex drug intermediates that are otherwise difficult to obtain using conventional methods. For instance, it has been employed in the preparation of heterocyclic compounds that serve as key motifs in many bioactive molecules. The ability to functionalize these intermediates with high precision has led to significant advancements in medicinal chemistry.
In conclusion, 2 , 2 - dimethyl - 1 , 3 - dioxolane ( CAS No . 2916 - 31 - 6 ) stands out as a multifaceted compound with broad applications across organic synthesis , polymer chemistry , and pharmaceuticals . Its unique structural attributes enable it to perform diverse roles as a protecting group , monomer , solvent , and reactant . As research continues to uncover new methodologies and applications , the importance of this compound is likely to grow further , reinforcing its position as an indispensable tool in modern chemical science .
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